2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide
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Overview
Description
2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound with a unique structure that includes a hydrazino group, a phenyl ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the reaction of 2-methyl-3-phenyl-2-propenal with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-phenylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide
- 2-Methyl-3-phenyl-2-propenal
Uniqueness
2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxo-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Properties
CAS No. |
769149-54-4 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-N-phenyloxamide |
InChI |
InChI=1S/C18H17N3O2/c1-14(12-15-8-4-2-5-9-15)13-19-21-18(23)17(22)20-16-10-6-3-7-11-16/h2-13H,1H3,(H,20,22)(H,21,23)/b14-12-,19-13+ |
InChI Key |
JWNIFEAMXSCJHS-WROMKANLSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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